2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9(14)13(16)15-7-6-11-10(8-17-2)4-3-5-12(11)15/h3-5,9H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSBSSSCQZSDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C=CC=C21)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit acetylcholine esterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their activity and contributing to its diverse biological effects.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the inhibition of acetylcholine esterase by this compound occurs through binding to the active site of the enzyme, preventing the breakdown of acetylcholine. Additionally, this compound may act as an agonist or antagonist for certain receptors, modulating their signaling and downstream effects. These interactions contribute to the compound’s diverse biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their biological activity. Additionally, long-term exposure to this compound may result in adaptive changes in cellular function, such as alterations in gene expression and metabolic pathways. These temporal effects are important considerations for the use of this compound in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as improved cognitive function and reduced inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can affect the compound’s pharmacokinetics, including its absorption, distribution, and elimination. Additionally, the interaction of this compound with metabolic enzymes can influence metabolic flux and the levels of other metabolites, contributing to its overall biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution. For instance, it may be transported across cell membranes by solute carrier transporters or bind to plasma proteins, affecting its bioavailability and localization. The distribution of this compound within tissues can also influence its accumulation and activity, with certain tissues exhibiting higher concentrations of the compound.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of this compound is an important factor in understanding its mechanism of action and biological effects.
Biological Activity
2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is a synthetic organic compound characterized by its unique molecular structure, which includes a chloro group and an indoline moiety. Its molecular formula is , and it has a molecular weight of approximately 253.72 g/mol. The compound has gained attention in medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have been studied for their roles in:
- Antiviral activity
- Neuropharmacological effects
- Antidepressant effects
The presence of the chloro group and the indoline structure enhances its potential interactions compared to other similar compounds, making it a distinct candidate for further research in medicinal chemistry .
Case Studies and Research Findings
Several studies have explored the pharmacological properties of compounds related to this compound. Notably, research indicates that derivatives of indoline exhibit significant activity against various cancer cell lines and may also possess neuroprotective effects.
Table: Summary of Related Compounds and Their Activities
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 2-Chloroindole | Structure | Antiviral activity |
| Methoxyindole | Structure | Neuropharmacological effects |
| Indoline Derivative | Structure | Antidepressant effects |
Pharmacological Studies
In vitro studies have shown that compounds similar to this compound can inhibit specific enzymes involved in cancer progression, such as protein kinases. Additionally, these compounds have been evaluated for their ability to cross the blood-brain barrier, suggesting potential applications in treating neurological disorders.
Toxicity and Safety Profile
Limited data is available regarding the toxicity of this compound. However, safety assessments are crucial for determining its viability as a therapeutic agent. Preliminary studies indicate that structural modifications may enhance safety profiles while retaining biological efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one with structurally related chloro-propanone derivatives, focusing on molecular features, physicochemical properties, and synthetic or crystallographic data.
Table 1: Structural and Physicochemical Comparison
Structural Features
- Indoline vs. Piperazine/Hydrazinylidene Scaffolds: The target compound’s indoline ring contrasts with the piperazine moiety in 2-chloro-1-(4-ethylpiperazin-1-yl)propan-1-one . The hydrazinylidene group in 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one introduces conjugation and polarity, likely affecting redox properties .
Substituent Effects :
The methoxymethyl group on the indoline ring (target) vs. methoxyphenyl groups in other analogs (e.g., ) may alter steric bulk and electronic effects. For instance, the dual methoxyphenyl groups in the indazol derivative increase molecular weight (438.95 vs. ~200–260 for simpler analogs) and could influence binding affinity in biological systems.
Physicochemical Properties
- Molecular Weight and Solubility :
Smaller analogs like 2-chloro-1-(4-ethylpiperazin-1-yl)propan-1-one (MW 204.7) are likely more soluble in polar solvents compared to bulkier derivatives such as the indazol compound (MW 438.95) .- The nitro group in 2-Chloro-1-(2-(chloromethyl)-4-nitrophenyl)propan-1-one adds polarity but may also increase toxicity risks.
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one generally involves:
- Introduction of the methoxymethyl group onto the indoline nitrogen.
- Formation of the propan-1-one side chain bearing a chloro substituent at the 2-position.
- Use of halogenoacetamide derivatives and catalytic systems to promote selective substitution.
The key challenge is achieving selective substitution without side reactions or degradation, which requires careful choice of reaction conditions and catalysts.
Preparation of the Methoxymethyl-Substituted Indoline Intermediate
A critical precursor is 4-(methoxymethyl)indoline, which can be prepared by alkylation of indoline with methoxymethyl halides under controlled conditions. According to patent literature, alkylation reactions involving methoxymethyl groups are efficiently catalyzed in dipolar aprotic solvents such as acetone or ethers of polyethylene glycols, which provide good solubility and reaction rates without promoting side reactions.
- Solvents: Acetone, ethylene glycol dimethyl ether, diethylene glycol dialkyl ether.
- Temperature: 80–120 °C optimal to avoid degradation.
- Catalysts: Halide salts such as sodium iodide or potassium iodide can catalyze the reaction, with iodide ions enhancing reactivity.
- Reaction time: Typically several hours under reflux.
Formation of the 2-Chloro-Propan-1-one Side Chain
The 2-chloro substituent on the propanone moiety is introduced via reaction with haloacetamide derivatives, such as chloroacetamide or bromoacetamide. The reaction involves nucleophilic substitution on the haloacetamide by the nitrogen of the methoxymethyl indoline intermediate.
- Halogenoacetamide: Chloroacetamide preferred for introducing chlorine.
- Catalysis: Iodide salts (e.g., sodium iodide) improve reaction rates by halide exchange.
- Solvent: Dipolar aprotic solvents (e.g., acetone) maintain solubility and reaction efficiency.
- Temperature: 80–120 °C to balance conversion and minimize degradation.
- Reaction monitoring: TLC or HPLC to ensure completion.
Catalytic Hydrogenation and Final Purification
Following the substitution step, catalytic hydrogenation may be employed to reduce any nitro or intermediate groups if present, using palladium on activated carbon under mild hydrogen pressure at room or slightly elevated temperature. This step is crucial for obtaining the final pure compound without disruptive by-products.
- Catalyst: Pd/C.
- Pressure: Slightly elevated hydrogen pressure.
- Temperature: Room temperature to 40 °C.
- Purification: Isolation of the product as acid salts (e.g., hydrochloride or sulfate) improves stability and crystallinity.
- Solvents for salt formation: Alcohols or ethers facilitate crystallization.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Catalysts/Additives | Notes |
|---|---|---|---|---|---|
| Methoxymethylation of indoline | Indoline + methoxymethyl halide | Acetone, ethylene glycol dimethyl ether | 80–120 | NaI, KI (iodide salts) | Iodide catalysis enhances substitution rate |
| Introduction of 2-chloro group | Methoxymethyl indoline + chloroacetamide | Acetone or dipolar aprotic solvents | 80–120 | NaI or KI | Avoid >140°C to prevent degradation |
| Catalytic hydrogenation | Intermediate + H2 | Alcohol or ether | 25–40 | Pd/C | Mild conditions to avoid side reactions |
| Salt formation and isolation | Acid addition (HCl, H2SO4) | Alcohols, ethers | Ambient | None | Stabilizes product, facilitates purification |
Research Findings and Optimization Notes
- The use of iodide salts as catalysts significantly improves reaction rates for halogen exchange and substitution steps, allowing milder conditions and higher selectivity.
- Reaction temperatures above 140 °C lead to darkening and degradation, thus temperatures between 80–120 °C are preferred to maximize yield and purity.
- Catalytic hydrogenation under mild conditions avoids formation of by-products, simplifying purification and improving overall yield.
- Isolation of the product as acid salts enhances stability, especially given the sensitivity of free bases to oxidation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via acylation of 4-(methoxymethyl)indoline with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) in anhydrous dichloromethane. Temperature control (0–5°C) minimizes side reactions like hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. Monitoring by TLC and NMR ensures intermediate formation .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the indoline ring (δ 6.8–7.2 ppm aromatic protons), methoxymethyl group (δ 3.3–3.5 ppm), and propanone carbonyl (δ 200–210 ppm in 13C).
- HRMS : Confirm molecular ion ([M+H]+) at m/z 282.0895 (calculated for C14H17ClNO3).
- IR : Stretch at ~1700 cm⁻¹ confirms ketone carbonyl .
Q. How can common impurities (e.g., unreacted indoline or over-chlorinated byproducts) be identified and quantified?
- Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against synthetic standards. LC-MS further identifies impurities via mass fragmentation patterns .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered methoxymethyl groups) be resolved during X-ray structure refinement?
- Methodology : Employ the SHELXL program to model disorder using PART instructions and restrain bond distances/angles. Validate with residual density maps (e.g., Fo–Fc) and refine anisotropic displacement parameters. Cross-validate with DFT-optimized geometries .
Q. What experimental strategies address contradictory bioassay results (e.g., variable IC50 values in kinase inhibition assays)?
- Methodology :
- Dose-response curves : Repeat assays in triplicate using standardized cell lines (e.g., HEK293) and controls (e.g., staurosporine).
- Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
- Metabolic stability : Assess compound degradation in liver microsomes to rule out assay artifacts .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methoxymethyl substituent?
- Methodology : Synthesize analogs with substituents like hydroxymethyl, ethoxymethyl, or halogens. Test in parallel assays (e.g., binding affinity via SPR, cellular cytotoxicity). Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/polarity with target interactions .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Perform DFT calculations (e.g., Gaussian09) at the B3LYP/6-31G* level to map electrostatic potential surfaces. Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon). Validate with kinetic studies using piperidine as a nucleophile .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
